![molecular formula C14H10BrClN2O2 B11823202 5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)
5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid: is a chemical compound with the molecular formula C14H10BrClN2O2 and a molecular weight of 353.6 g/mol . This compound is characterized by the presence of a bromophenyl group, a chlorobenzoic acid moiety, and a hydrazine linkage. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid typically involves the condensation of 2-bromobenzaldehyde with hydrazine derivatives, followed by the introduction of the chlorobenzoic acid group. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine linkage, leading to the formation of azobenzene derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Azobenzene derivatives
Reduction: Phenyl-substituted derivatives
Substitution: Various nucleophile-substituted benzoic acids
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Bioconjugation: The hydrazine group allows for conjugation with biomolecules, making it useful in labeling and detection assays.
Drug Development: It serves as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Medicine:
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Dyes and Pigments: It can be used in the synthesis of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid involves its interaction with molecular targets through its functional groups. The hydrazine linkage can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromophenyl and chlorobenzoic acid moieties can interact with hydrophobic and aromatic regions of biomolecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
2-Bromobenzaldehyde: Shares the bromophenyl group but lacks the hydrazine and chlorobenzoic acid moieties.
2-Chlorobenzoic Acid: Contains the chlorobenzoic acid moiety but lacks the bromophenyl and hydrazine groups.
Azobenzene Derivatives: Formed through oxidation of the hydrazine linkage, sharing structural similarities.
Uniqueness: 5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid is unique due to its combination of functional groups, which confer specific reactivity and interaction capabilities. This makes it a versatile compound for various research applications, distinguishing it from simpler analogs.
Eigenschaften
Molekularformel |
C14H10BrClN2O2 |
|---|---|
Molekulargewicht |
353.60 g/mol |
IUPAC-Name |
5-[2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H10BrClN2O2/c15-12-4-2-1-3-9(12)8-17-18-10-5-6-13(16)11(7-10)14(19)20/h1-8,18H,(H,19,20) |
InChI-Schlüssel |
MWDPDWXZPIBRTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC2=CC(=C(C=C2)Cl)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



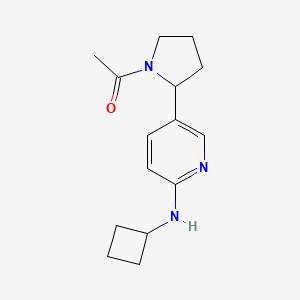

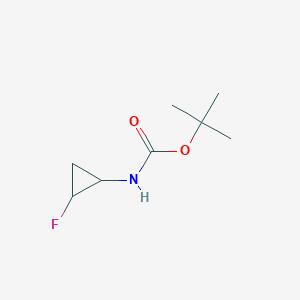
![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)
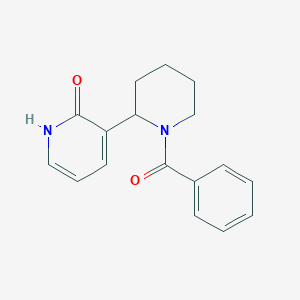
![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
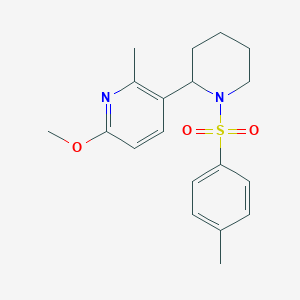
![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)

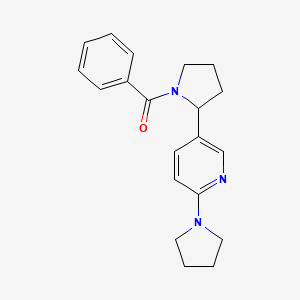

![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)

